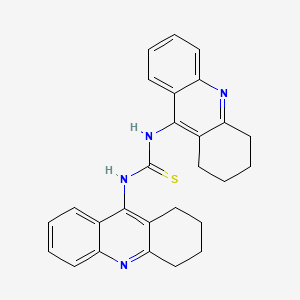
1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea is a compound that belongs to the class of acridine derivatives. Acridine derivatives are well-known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea typically involves the reaction of 1,2,3,4-tetrahydroacridine derivatives with thiourea. One common method involves the condensation of 1,2,3,4-tetrahydroacridine with thiourea in the presence of a suitable catalyst under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: Investigated for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, enhancing cholinergic neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as an antiseptic.
Uniqueness
1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea is unique due to its dual functionality as both a DNA intercalator and an enzyme inhibitor.
Propiedades
Número CAS |
138206-31-2 |
|---|---|
Fórmula molecular |
C27H26N4S |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
1,3-bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea |
InChI |
InChI=1S/C27H26N4S/c32-27(30-25-17-9-1-5-13-21(17)28-22-14-6-2-10-18(22)25)31-26-19-11-3-7-15-23(19)29-24-16-8-4-12-20(24)26/h1,3,5,7,9,11,13,15H,2,4,6,8,10,12,14,16H2,(H2,28,29,30,31,32) |
Clave InChI |
GMCNXFSROKTTBP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=S)NC4=C5CCCCC5=NC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
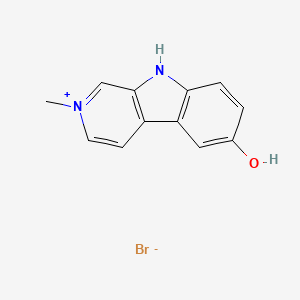
![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)
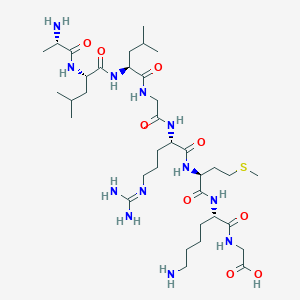
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)
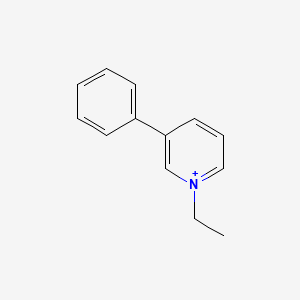

![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)

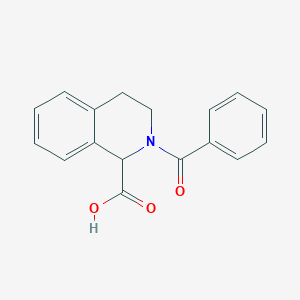
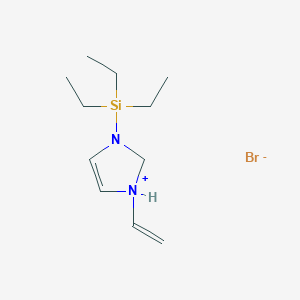
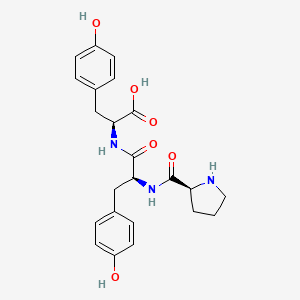
![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)
